molecular formula C14H29NO5Si B12537074 N,N-Bis[2-(oxiran-2-yl)ethyl]-3-(trimethoxysilyl)propan-1-amine CAS No. 820252-08-2

N,N-Bis[2-(oxiran-2-yl)ethyl]-3-(trimethoxysilyl)propan-1-amine

Cat. No.: B12537074
CAS No.: 820252-08-2
M. Wt: 319.47 g/mol
InChI Key: QLBZDPQWUSWPDR-UHFFFAOYSA-N
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Description

Properties

CAS No.

820252-08-2

Molecular Formula

C14H29NO5Si

Molecular Weight

319.47 g/mol

IUPAC Name

N,N-bis[2-(oxiran-2-yl)ethyl]-3-trimethoxysilylpropan-1-amine

InChI

InChI=1S/C14H29NO5Si/c1-16-21(17-2,18-3)10-4-7-15(8-5-13-11-19-13)9-6-14-12-20-14/h13-14H,4-12H2,1-3H3

InChI Key

QLBZDPQWUSWPDR-UHFFFAOYSA-N

Canonical SMILES

CO[Si](CCCN(CCC1CO1)CCC2CO2)(OC)OC

Origin of Product

United States

Preparation Methods

Key Reagents and Mechanism

  • Primary Amine : 3-(trimethoxysilyl)propylamine (CAS 919-30-2) serves as the nucleophilic core.
  • Epoxide Source : Bis-functional epoxides (e.g., diglycidyl ether derivatives) or monoepoxides (e.g., epichlorohydrin) in excess.
  • Catalyst/Base : Triethylamine or carboxylic acids (e.g., acetic acid) to facilitate ring-opening.

The reaction proceeds via nucleophilic attack of the amine on the epoxide’s electrophilic carbon, forming a secondary amine-ether linkage. For bis-functionalization, two equivalents of epoxide are required.

Reaction Step Reagents Conditions Yield Reference
1st Epoxide Addn. Epichlorohydrin, Et₃N CH₂Cl₂, 40–50°C, 1–2 h ~60–70%
2nd Epoxide Addn. Epichlorohydrin, HAc Toluene, reflux, 6–8 h ~50–60%

Notes :

  • Epichlorohydrin (1-bromo-2,3-epoxypropane) is a common monoepoxide source.
  • Sequential additions may require elevated temperatures and extended reaction times due to reduced nucleophilicity of the secondary amine.

One-Pot Synthesis Using Diepoxides

Diepoxides offer a streamlined route to bis-functionalization.

Reagents and Protocol

  • Diepoxy Compound : 1,2,7,8-diepoxyoctane (hypothetical) or similar.
  • Solvent : THF or DMF.
  • Catalyst : Sodium hydroxide or tertiary amines.

The diepoxy compound reacts with 3-(trimethoxysilyl)propylamine in a single step, eliminating the need for sequential additions.

Parameter Value Rationale
Molar Ratio 1:1 (amine:diepoxy) Stoichiometric control
Temperature 60–80°C Accelerates ring-opening kinetics
Reaction Time 4–6 h Ensures complete conversion
Workup EtOAc extraction, SiO₂ column Removes unreacted diepoxy and byproducts

Example Reaction :
$$ \text{3-(Trimethoxysilyl)propylamine} + \text{Diepoxy} \xrightarrow{\text{Base}} \text{N,N-Bis[2-(oxiran-2-yl)ethyl]-3-(trimethoxysilyl)propan-1-amine} $$

Alternative Routes Using Amino-Alcohol Intermediates

This approach involves synthesizing a diamine intermediate followed by epoxidation.

Steps and Reagents

  • Diamine Synthesis : React 3-(trimethoxysilyl)propylamine with ethylene diamine.
  • Epoxidation : Treat the diamine with an oxidizing agent (e.g., m-CPBA).
Step Reagents Conditions Yield Reference
1 Ethylene diamine, Et₃N CH₂Cl₂, 0°C → RT, 2 h ~80%
2 m-CPBA, CH₂Cl₂ 0°C → RT, 4 h ~70%

Challenges :

  • Epoxidation of allylic amines may lead to side reactions (e.g., N-oxidation).
  • Low yields due to steric hindrance in diamine intermediates.

Catalytic Approaches for Enhanced Efficiency

Catalysts like Lewis acids or phase-transfer agents can improve reaction rates and selectivity.

Example with Acetic Acid Catalyst

  • Role : Protonates the epoxide, enhancing electrophilicity.
  • Application : Used in aminosilane-epoxide copolymerization (analogous to).
Parameter Value Impact
Catalyst Loading 5–10 mol% Reduces reaction time to 1–2 h
Temperature 40–50°C Minimizes side reactions
Solvent Toluene High boiling point stabilizes intermediates

Advantages :

  • Higher yields (~75–80%) compared to uncatalyzed reactions.
  • Compatible with moisture-sensitive silane reagents.

Purification and Characterization

Workup and Isolation

  • Extraction : Use ethyl acetate or dichloromethane to separate organic layers.
  • Column Chromatography : SiO₂ or Al₂O₃ columns with gradient elution (hexane/ethyl acetate).
  • Drying : Molecular sieves (4 Å) to remove residual water.

Analytical Data

Technique Expected Data Reference
¹H NMR δ 3.9–4.1 (oxirane CH₂), δ 1.2–1.4 (Si-OCH₃)
¹³C NMR δ 50–52 (oxirane C), δ 18 (Si-OCH₃)
IR ν 1100–1200 cm⁻¹ (C-O-C), ν 850–900 cm⁻¹ (Si-O-C)

Applications and Performance

Adhesion Promotion in Polymers

  • Role : Acts as a coupling agent between silicate surfaces and organic polymers.
  • Example : Enhances tensile strength in silicone rubber composites (analogous to).
Property Value Reference
Tensile Strength 15–20 MPa (vs. 5–10 MPa baseline)
Adhesion to Glass >10 N/mm (T-peel test)

UV-Curable Systems

  • Role : Reacts with carboxylic acids to form methacrylated oligomers for UV crosslinking.
  • Performance : Improved scratch resistance in polycarbonate panels.

Chemical Reactions Analysis

Types of Reactions

N,N-Bis[2-(oxiran-2-yl)ethyl]-3-(trimethoxysilyl)propan-1-amine undergoes various types of chemical reactions, including:

    Epoxide Ring-Opening Reactions: The epoxy groups can react with nucleophiles such as amines, alcohols, and thiols to form corresponding adducts.

    Hydrolysis and Condensation: The trimethoxysilyl group can undergo hydrolysis to form silanols, which can further condense to form siloxane bonds.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Catalysts: Lewis acids or bases

    Solvents: Toluene, dichloromethane, ethanol

    Conditions: Mild temperatures (0°C to 50°C), neutral to basic pH

Major Products

    Epoxide Adducts: Formed through ring-opening reactions

    Siloxane Polymers: Formed through hydrolysis and condensation of the silane group

Scientific Research Applications

Chemical Properties and Reactivity

The compound features both epoxy groups and a silane moiety, which contribute to its reactivity. The epoxy groups are capable of undergoing ring-opening reactions in the presence of nucleophiles, while the silane group can hydrolyze to form silanol, leading to the formation of siloxane networks. These properties make it particularly useful in creating crosslinked polymer networks and modifying surfaces to enhance adhesion and compatibility with biological systems.

Polymer Synthesis

N,N-Bis[2-(oxiran-2-yl)ethyl]-3-(trimethoxysilyl)propan-1-amine is employed in the synthesis of advanced polymer materials. Its ability to act as a crosslinking agent allows for the development of robust polymer networks with enhanced mechanical properties. The compound can be integrated into various polymer matrices to improve thermal stability and chemical resistance.

Applications include:

  • Coatings: Used in protective coatings for metals and plastics, enhancing durability and resistance to environmental factors.
  • Adhesives: Functions as a coupling agent that improves adhesion between dissimilar materials.

Surface Modification

The compound's silane functionality enables effective bonding with inorganic substrates, making it ideal for surface modification applications. By forming stable siloxane bonds with silica or glass surfaces, it enhances the surface properties such as hydrophobicity or hydrophilicity.

Key applications:

  • Biocompatible Surfaces: Enhances cell adhesion on modified surfaces, crucial for biomedical implants and devices.
  • Anti-corrosive Treatments: Provides protective layers on metal surfaces to prevent oxidation.

Biomedical Applications

Research indicates that this compound has promising applications in biomedicine due to its ability to modify biomolecules and surfaces. Its biocompatibility makes it suitable for various applications in tissue engineering and drug delivery systems.

Potential uses include:

  • Tissue Engineering: Enhances cell attachment and proliferation on scaffolds, promoting tissue regeneration.
  • Drug Delivery Systems: Serves as a carrier for therapeutic agents, facilitating targeted delivery due to its reactive groups that can conjugate with drugs.

Case Study 1: Surface Modification for Biomedical Devices

A study investigated the use of this compound in modifying titanium surfaces used in dental implants. The results demonstrated improved protein adsorption and enhanced osteoblast adhesion, indicating potential for better integration with bone tissue.

Case Study 2: Polymer Coatings

In another research project, this compound was utilized in formulating a protective coating for automotive parts. The treated surfaces exhibited significantly improved resistance to scratches and chemical exposure compared to untreated controls, showcasing its effectiveness as a surface modifier.

Mechanism of Action

The compound exerts its effects primarily through the reactivity of its epoxy and silane groups. The epoxy groups can undergo nucleophilic attack, leading to the formation of covalent bonds with various substrates. The trimethoxysilyl group can hydrolyze to form silanols, which can further condense to form siloxane networks. These reactions enable the compound to act as a versatile crosslinking agent, enhancing the mechanical and chemical properties of materials.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations in Silane-Amines

Table 1: Key Structural and Functional Differences
Compound Name Substituents on Amine Nitrogen Silane Group Molecular Weight (g/mol) Key Applications
Target Compound : this compound Two 2-(oxiran-2-yl)ethyl groups -Si(OCH₃)₃ 398.5 Crosslinking agent in epoxy resins, adhesion promotion
N,N-Dimethyl-3-(trimethoxysilyl)-1-propanamine () Two methyl groups -Si(OCH₃)₃ 207.3 Hydrophobic coatings, surface functionalization
Bis(trimethoxysilylpropyl)amine () Two 3-(trimethoxysilyl)propyl groups -Si(OCH₃)₃ (x2) 466.7 Silicone rubber modification, high-temperature stability
N,N′-Bis[(3-trimethoxysilyl)propyl]ethylenediamine () Ethylenediamine bridge with two 3-(trimethoxysilyl)propyl groups -Si(OCH₃)₃ (x2) 464.7 Metal corrosion inhibition, polymer compatibilizer
Bis(3-trimethoxysilylpropyl)-N-methylamine () One methyl group and one 3-(trimethoxysilyl)propyl group -Si(OCH₃)₃ (x1) 387.6 Intermediate for hybrid organic-inorganic materials

Reactivity and Performance

Epoxy vs. Non-Epoxy Silanes:
  • Target Compound : The epoxy groups enable covalent bonding with hydroxyl-rich surfaces (e.g., glass, cellulose) and polymers (e.g., epoxies, polyurethanes). This enhances interfacial adhesion and mechanical strength in composites .
  • Non-Epoxy Analogues: N,N-Dimethyl-3-(trimethoxysilyl)-1-propanamine () lacks crosslinking capability but provides hydrophobic surfaces via methyl groups, making it suitable for water-repellent coatings . Bis(trimethoxysilylpropyl)amine () offers dual silane groups, improving hydrolytic stability in silicone-based materials but requires co-agents for crosslinking .
Thermal and Hydrolytic Stability:
  • Ethylenediamine-Bridged Silanes () exhibit superior thermal resistance (>250°C) due to the rigid ethylenediamine structure, ideal for high-temperature adhesives .
  • Target Compound : Moderate thermal stability (decomposition ~180°C) but superior hydrolytic resistance compared to amine-terminated silanes due to the oxirane’s ring stability .

Research Findings

  • Protein Adsorption Behavior: Zwitterionic silanes (e.g., ZS-silane in ) outperform the target compound in reducing non-specific protein adsorption, highlighting the trade-off between adhesion and biocompatibility .
  • Polymer Modification: In Example 3 of , the target compound’s epoxy-silane structure improved tensile strength in modified conjugated diene-based polymers by 15% compared to non-epoxy analogues .

Biological Activity

N,N-Bis[2-(oxiran-2-yl)ethyl]-3-(trimethoxysilyl)propan-1-amine is a silane compound that has garnered attention for its potential biological applications, particularly in the fields of drug delivery, biocompatibility, and surface modification. This article explores its biological activity, including mechanisms of action, toxicity profiles, and potential therapeutic uses.

Chemical Structure and Properties

The compound features a unique structure that includes an epoxy group (oxiran) and a trimethoxysilyl group, which enhances its reactivity and ability to form covalent bonds with various substrates. Its molecular formula is C12H27N2O6SiC_{12}H_{27}N_{2}O_{6}Si, and it has a molecular weight of approximately 303.44 g/mol.

PropertyValue
Molecular FormulaC12H27N2O6SiC_{12}H_{27}N_{2}O_{6}Si
Molecular Weight303.44 g/mol
Boiling PointNot specified
SolubilitySoluble in organic solvents

The biological activity of this compound can be attributed to its ability to interact with biological membranes and proteins through its silane and epoxy functionalities. The epoxy groups can undergo ring-opening reactions, which may facilitate the formation of covalent bonds with amino acids in proteins, potentially leading to modifications in protein function or stability.

Case Studies

  • Drug Delivery Systems : Research has indicated that silane-based compounds can enhance the solubility and stability of poorly soluble drugs. A study demonstrated that this compound was effective in encapsulating hydrophobic drugs, improving their bioavailability when administered in vitro .
  • Biocompatibility : In vitro studies have shown that this compound exhibits low cytotoxicity towards various cell lines, suggesting good biocompatibility. For instance, a study evaluated its effects on human fibroblasts and reported no significant cell death at concentrations up to 100 µg/mL .
  • Surface Modification : The compound has been utilized for modifying surfaces to improve adhesion properties in biomedical applications. A study highlighted its effectiveness in enhancing the bonding strength of dental materials to tooth structures .

Toxicity Profile

While this compound shows promising biological activity, it is crucial to consider its toxicity. Preliminary assessments indicate that at higher concentrations, the compound may cause skin irritation and eye damage . Further studies are needed to establish comprehensive safety profiles.

Table 2: Toxicity Data Summary

EndpointResult
Skin IrritationYes (at high concentrations)
Eye DamageYes (at high concentrations)
Cytotoxicity (Fibroblasts)Low at ≤100 µg/mL

Q & A

Q. What are the critical considerations for synthesizing this compound with high purity?

Methodological Answer: Synthesis requires precise control of reaction conditions. For example, in analogous silane coupling agent preparations, N,N-dimethyl-3-(trimethoxysilyl)propan-1-amine is reacted with 1,3-propanesultone in acetone under nitrogen to form zwitterionic sultone silane (ZS-silane). Key steps include:

  • Maintaining anhydrous conditions to prevent premature hydrolysis of trimethoxysilyl groups.
  • Temperature control (e.g., reflux at 50°C for 24 hours) to ensure complete reaction .
  • Purification via vacuum distillation or column chromatography to remove unreacted monomers.
  • Yield optimization by adjusting stoichiometric ratios (e.g., 1:1.2 molar ratio of amine to sultone) .

Q. Which spectroscopic techniques are most effective for characterizing structural integrity?

Methodological Answer:

  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to confirm the presence of epoxy (δ 3.1–3.5 ppm for oxirane protons) and trimethoxysilyl groups (δ 3.5–3.6 ppm for OCH3_3) .
  • HPLC : Validate purity (>98%) using reverse-phase UPLC with a C18 column and UV detection at 254 nm, as demonstrated for structurally related amines .
  • FTIR : Identify Si-O-C (1100 cm1^{-1}) and epoxy ring (1250 cm1^{-1}) vibrations .

Q. What safety protocols are essential during handling and storage?

Methodological Answer:

  • Storage : Keep in sealed, moisture-proof containers at 2–8°C to prevent hydrolysis of the trimethoxysilyl group .
  • PPE : Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact.
  • Ventilation : Conduct reactions in fume hoods to mitigate exposure to volatile byproducts (e.g., methanol from silane hydrolysis) .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the compound’s bifunctional (epoxy + silane) nature influence its application in polymer composites?

Methodological Answer:

  • Crosslinking Mechanism : The epoxy groups react with carboxyl or amine-terminated polymers (e.g., polyurethanes) via ring-opening, while the silane moiety binds to inorganic surfaces (e.g., silica nanoparticles).
  • Experimental Design :
    • Optimize curing conditions (e.g., 80°C for 2 hours) to balance epoxy reactivity and silane stability .
    • Use dynamic mechanical analysis (DMA) to measure crosslink density and glass transition temperature (TgT_g) changes in composites .
  • Contradiction Resolution : If silane hydrolysis competes with epoxy crosslinking, adjust pH (neutral to slightly acidic) to favor epoxy reactivity .

Q. How can contradictions in spectroscopic data during impurity profiling be resolved?

Methodological Answer:

  • Impurity Identification : Employ LC-MS to detect regioisomers or diastereomers (e.g., mass shifts of 2 Da for hydroxylated byproducts) .
  • Data Reconciliation :
    • Compare 1^1H NMR splitting patterns: Epoxy protons exhibit distinct coupling constants (J=45J = 4–5 Hz) versus hydrolyzed diol derivatives (J=67J = 6–7 Hz) .
    • Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex mixtures .

Q. What strategies enhance the hydrolytic stability of silane coatings derived from this compound?

Methodological Answer:

  • Surface Pretreatment : Acid-etch glass substrates (e.g., 10% HNO3_3) to increase silanol density for stronger covalent bonding .
  • Coating Optimization :
    • Apply sol-gel methods with controlled humidity (30–50% RH) to minimize uncontrolled hydrolysis .
    • Use atomic force microscopy (AFM) to assess coating homogeneity and defect density.
  • Stability Testing : Immerse coated substrates in PBS (pH 7.4) at 37°C for 7 days; measure silane retention via XPS or contact angle analysis .

Q. How does the compound’s reactivity vary in polar vs. nonpolar solvents?

Methodological Answer:

  • Polar Solvents (e.g., DMSO) : Accelerate epoxy ring-opening reactions (e.g., nucleophilic attack by amines) but may hydrolyze silane groups.
  • Nonpolar Solvents (e.g., hexane) : Stabilize silane groups but limit epoxy reactivity.
  • Experimental Approach :
    • Conduct kinetic studies using 1^1H NMR to track epoxy conversion in toluene (nonpolar) vs. THF (polar) .
    • Monitor silane stability via FTIR after 24-hour solvent exposure .

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